molecular formula C8H9BBrFO3 B1387627 (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid CAS No. 1309980-98-0

(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid

Cat. No.: B1387627
CAS No.: 1309980-98-0
M. Wt: 262.87 g/mol
InChI Key: LMVTVSQOUZUDBH-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical evolution of organoboron chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's groundbreaking synthesis of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate established the foundation for modern boronic acid chemistry. This early work demonstrated the conversion of an aryl halide into a boronic acid through what would later be recognized as fundamental organometallic transformations. The historical significance of Frankland's discovery extends beyond the initial synthesis, as it represented the first systematic approach to preparing stable organoboron compounds that could be isolated and characterized.

The evolution from Frankland's simple ethylboronic acid to complex multi-substituted aromatic boronic acids like this compound reflects decades of methodological refinement and synthetic innovation. During the period between 1910 and 1930, Alfred Stock's isolation and characterization of various boranes including B2H5, B4H10, B5H11, and B10H14 provided crucial insights into boron-hydrogen chemistry that would later inform the development of more sophisticated organoboron compounds. The transition from Stock's fundamental borane chemistry to contemporary boronic acid synthesis represents a remarkable progression in our understanding of boron's chemical behavior and its potential applications in organic synthesis.

The development of palladium-catalyzed cross-coupling methodologies in the latter half of the twentieth century created new demands for specialized boronic acid reagents, directly contributing to the synthesis and study of compounds like this compound. The seminal work by Negishi and Suzuki on palladium-catalyzed arylation reactions using organoboron compounds led to a substantial increase in interest toward boronic acids and their derivatives. This historical context establishes this compound not merely as an isolated chemical entity, but as part of a continuous evolution in organoboron chemistry spanning more than 160 years of scientific advancement.

Significance in Organometallic Chemistry

This compound occupies a crucial position in organometallic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions that have transformed modern synthetic methodology. The compound's significance stems from its ability to participate in Suzuki-Miyaura coupling reactions, which utilize palladium complex catalysts to cross-couple boronic acids with organohalides. This reaction mechanism, first published in 1979 by Akira Suzuki, represents one of the most important carbon-carbon bond formation methods in contemporary organic chemistry, earning Suzuki a share of the 2010 Nobel Prize in Chemistry alongside Richard Heck and Ei-ichi Negishi.

The unique structural features of this compound contribute significantly to its organometallic applications through the electronic and steric effects imparted by its multiple substituents. The presence of the bromine atom provides potential for further functionalization through additional cross-coupling reactions, while the fluorine substituent can influence the electronic properties of the aromatic system, affecting both reactivity and selectivity in catalytic processes. The ethoxy group introduces additional steric considerations and solubility characteristics that can be advantageous in specific synthetic applications. These combined structural elements make the compound particularly valuable as a building block for constructing complex molecular architectures through sequential organometallic transformations.

The mechanistic significance of this compound in organometallic chemistry extends to its role in the fundamental steps of the Suzuki coupling cycle, including oxidative addition, transmetalation, and reductive elimination. During the transmetalation step, the boronic acid functionality facilitates the transfer of the organic group from boron to palladium, a process that is enhanced by the presence of a base and the formation of activated boronate species. The electronic effects of the fluorine and bromine substituents can influence the rate and selectivity of these elementary organometallic processes, making this compound a valuable model compound for studying structure-reactivity relationships in palladium-catalyzed chemistry.

Overview of Boronic Acid Chemistry

Boronic acids represent a distinctive class of organoboron compounds characterized by the presence of a carbon-boron bond along with two hydroxyl groups attached to the boron center, forming the characteristic R-B(OH)2 structure. The chemistry of boronic acids is fundamentally governed by the electron-deficient nature of the boron atom, which readily forms complexes with Lewis bases and participates in various chemical transformations. This compound exemplifies the general properties of aromatic boronic acids while exhibiting unique characteristics derived from its specific substitution pattern.

The physical properties of boronic acids, including this compound, are characterized by relatively high melting points and a tendency to form anhydrides through the loss of water molecules, typically yielding cyclic trimers. These compounds demonstrate remarkable stability toward atmospheric oxidation compared to their borinic acid counterparts, making them practical reagents for synthetic applications. The stability profile of this compound, with storage recommendations at 2-8°C in sealed conditions, reflects the general handling characteristics of this compound class.

The synthetic accessibility of boronic acids through various methodologies has contributed significantly to their widespread adoption in organic chemistry. Contemporary synthetic routes for preparing compounds like this compound typically involve palladium-catalyzed borylation reactions or the conversion of aryl halides through organometallic intermediates. The development of these methodologies has made air-stable boronic acids commercially available, facilitating their incorporation into diverse synthetic strategies. The versatility of boronic acid chemistry extends beyond cross-coupling reactions to include applications in materials science, medicinal chemistry, and sensor development, establishing these compounds as fundamental building blocks in modern chemical research.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstract Service Number 1309980-98-0
Molecular Formula C8H9BBrFO3
Molecular Weight 262.87 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System B(C1=C(C=CC(=C1F)Br)OCC)(O)O
Standard International Chemical Identifier InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3
Purity (typical commercial) ≥97%
Storage Temperature 2-8°C

Table 2: Comparative Analysis of Related Fluorinated Boronic Acids

Compound Molecular Formula Molecular Weight Melting Point Reference
3-Ethoxy-2-fluorophenylboronic acid C8H10BFO3 183.97 g/mol 78-83°C
This compound C8H9BBrFO3 262.87 g/mol Not specified
2-Bromo-3-ethoxy-6-fluorophenylboronic acid C8H9BBrFO3 262.87 g/mol 120-125°C

Properties

IUPAC Name

(3-bromo-6-ethoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVTVSQOUZUDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Br)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-6-ethoxy-2-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., tetrahydrofuran, dimethylformamide).

    Conditions: Reactions are typically carried out at temperatures ranging from room temperature to 100°C, under inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling. It serves as a building block for the construction of biaryl structures, which are prevalent in many natural products and synthetic compounds.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. The biaryl structures formed through its reactions are often found in pharmaceuticals with anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and organic semiconductors. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The primary mechanism of action for (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid involves its role in the Suzuki-Miyaura coupling reaction. The process begins with the oxidative addition of the aryl halide to the palladium catalyst, forming a palladium-aryl complex. This is followed by the transmetalation step, where the boronic acid transfers its aryl group to the palladium complex. Finally, reductive elimination occurs, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound exhibits high structural similarity to other halogenated and alkoxy-substituted boronic acids (Table 1). Key analogs include:

Table 1: Structurally Similar Boronic Acids

Compound Name CAS Number Similarity Score Key Substituents
(3-Bromo-5-chlorophenyl)boronic acid 1186403-17-7 0.87 Br (C3), Cl (C5)
(6-Bromo-2,3-dichlorophenyl)boronic acid 1451392-86-1 0.86 Br (C6), Cl (C2, C3)
(6-Ethoxy-2,3-difluorophenyl)boronic acid 1309980-95-7 0.93 OEt (C6), F (C2, C3)
2-Fluoro-6-methoxyphenylboronic acid 78495-63-3 0.96 F (C2), OMe (C6)

The ethoxy group in (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid enhances solubility compared to methoxy analogs, while bromine and fluorine provide steric bulk and electron-withdrawing effects, respectively .

Antiproliferative Effects :

  • 6-Hydroxynaphthalen-2-yl boronic acid shows potent cytotoxicity (IC50 = 0.1969 µM) in triple-negative breast cancer cells, outperforming phenanthren-9-yl boronic acid (IC50 = 0.2251 µM) .
  • Boronic acid-containing cis-stilbenes (e.g., compound 13c) exhibit IC50 values of 0.48–2.1 µM against cancer cell lines, highlighting the role of boronic acids in tubulin polymerization inhibition .

Chemical Properties and Reactivity

pKa and Binding Affinity :

  • Fluorine’s through-space effects stabilize the boronic acid form, as seen in fluoro-substituted analogs (e.g., compounds 4 and 7 in ), balancing acidity and reactivity .
  • The ethoxy group may lower pKa compared to methoxy derivatives, enhancing diol-binding under physiological conditions. For comparison, 4-MCPBA (pKa ~8.6) is less effective at neutral pH than boronic acids with electron-withdrawing groups .

Diol Binding :

  • Diphenylborinic acid exhibits ~10x higher association constants with diols than boronic acids due to reduced steric hindrance . However, this compound’s bromo and ethoxy groups may improve selectivity for specific diols compared to simpler phenyl boronic acids .

Table 2: Comparative Analysis of Key Properties

Property This compound (3-Bromo-5-chlorophenyl)boronic Acid 2-Fluoro-6-methoxyphenylboronic Acid
Solubility Moderate (ethoxy enhances solubility) Low (chloro reduces solubility) Moderate (methoxy)
Predicted pKa ~7.5–8.2 ~8.0–8.5 ~8.2–8.7
Antiproliferative IC50 Not reported Not reported Not reported
Diol Binding Affinity High (electron-withdrawing groups) Moderate Moderate

Biological Activity

(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

  • Molecular Formula : C₈H₉BBrF O₃
  • Molecular Weight : 262.87 g/mol
  • CAS Number : 871126-14-6

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly in enzymatic pathways. The boronic acid moiety allows for reversible covalent binding to diols, which is significant in the inhibition of certain enzymes.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
  • Gene Regulation : The compound may influence gene expression through modulation of histone demethylases, similar to other boronic acid derivatives that affect chromatin structure and function.

Antimicrobial Activity

Research indicates that boronic acids exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the ethoxy and bromo substituents enhances membrane permeability, contributing to their effectiveness against bacterial strains.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial1–5 µg/mL against S. aureus
Other Boronic AcidsAntibacterial2–8 µg/mL against E. coli

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the effects of this compound on various cancer cell lines, revealing a significant reduction in cell viability at concentrations above 5 µM.
    • Mechanistic investigations suggested that the compound induces apoptosis through the activation of caspase pathways.
  • Antibacterial Efficacy :
    • In another study, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity with a reported MIC value of 2 µg/mL for S. aureus.
    • The study highlighted the compound's ability to disrupt bacterial membrane integrity.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. However, further studies are required to fully understand its metabolic pathways and potential toxicological effects.

Dosage Effects in Animal Models

Animal studies indicate that lower doses of this compound can modulate immune responses without significant toxicity, making it a candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. How can (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid be synthesized and characterized for use in cross-coupling reactions?

  • Methodology : This compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura coupling, where halogenated aryl precursors react with boronic acids. Key characterization techniques include:

  • ¹¹B NMR : To confirm boronic acid functionality and assess protodeborylation risks under varying pH (e.g., δ ~30 ppm for trigonal boronic acid vs. ~10 ppm for tetrahedral boronate) .
  • MALDI-MS : Derivatization with diols (e.g., pinacol) prevents boroxine formation, enabling accurate mass analysis .
  • LC-MS/MS : Quantifies trace impurities (e.g., unreacted precursors) at sub-ppm levels using triple quadrupole systems in MRM mode .

Q. What are the primary applications of this compound in organic synthesis?

  • Cross-Coupling : The bromo and boronic acid groups enable dual reactivity in sequential Suzuki-Miyaura couplings, forming complex biaryl structures for pharmaceuticals or materials .
  • Diol Sensing : The boronic acid moiety can reversibly bind 1,2- or 1,3-diols (e.g., saccharides), making it useful in designing glucose-responsive polymers or electrochemical sensors .

Advanced Research Questions

Q. How do the substituents (bromo, ethoxy, fluoro) influence its reactivity in cross-coupling and diol-binding applications?

  • Steric Effects : The bulky ethoxy group at the 6-position may slow transmetalation steps in Suzuki reactions, requiring optimized ligands (e.g., SPhos) .
  • Electronic Effects : The electron-withdrawing fluoro substituent at the 2-position lowers the boronic acid’s pKa (~7–8), enhancing diol-binding affinity at physiological pH .
  • Ortho-Effect : Bromine at the 3-position may stabilize boronate esters via intramolecular interactions, as seen in similar halogenated arylboronic acids .

Q. What advanced analytical methods address challenges in characterizing this compound?

  • MALDI-MS with On-Plate Derivatization : Using 2,5-dihydroxybenzoic acid (DHB) as a matrix and derivatizing agent prevents boroxine formation, enabling sequencing of boronic acid-containing peptides .
  • Surface Plasmon Resonance (SPR) : Immobilized on carboxymethyl dextran surfaces, this compound’s glycoprotein-binding kinetics (e.g., kon/koff rates) can be quantified, though non-specific interactions require buffer optimization (e.g., high ionic strength) .

Q. How can kinetic parameters of its diol-binding be measured for real-time sensing applications?

  • Stopped-Flow Fluorescence : Rapid mixing (millisecond resolution) with diols like D-fructose or D-glucose reveals kon values (e.g., 10³–10⁴ M⁻¹s⁻¹), correlating with thermodynamic affinity .
  • Competitive Assays : In electrochemical sensors, redox-active polymers displace bound diols, enabling real-time glucose monitoring via current changes .

Q. What is its potential as a therapeutic agent or enzyme inhibitor?

  • Proteasome Inhibition : Boronic acids mimic peptide substrates, forming covalent adducts with catalytic threonine residues (e.g., bortezomib). Substituents here may enhance selectivity for cancer targets .
  • Glycoprotein Targeting : The ethoxy group’s hydrophobicity could improve binding to cell-surface glycoproteins (e.g., sialic acid-rich cancer markers), though secondary interactions must be minimized via buffer tuning .

Q. How can non-specific interactions be minimized in glycoprotein capture studies?

  • Buffer Optimization : Using high-pH borate buffers (pH ≥ 9) disrupts electrostatic/hydrophobic interactions while preserving boronate-diol binding .
  • Polymer Functionalization : Incorporating redox-active polymers (e.g., poly-nordihydroguaiaretic acid) reduces fouling by plasma proteins in biosensors .

Q. What strategies mitigate boroxine formation during mass spectrometry?

  • In-Situ Derivatization : On-plate esterification with DHB stabilizes boronic acids as cyclic esters, simplifying MALDI-MS analysis .
  • LC-MS/MS with Acidic Mobile Phases : Low-pH solvents (e.g., 0.1% formic acid) suppress dehydration/trimerization, improving detection of underivatized species .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
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(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.